4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole 4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514383
InChI: InChI=1S/C8H11BrN2/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol

4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17514383

Molecular Formula: C8H11BrN2

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
IUPAC Name 4-bromo-1-cyclopropyl-3,5-dimethylpyrazole
Standard InChI InChI=1S/C8H11BrN2/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4H2,1-2H3
Standard InChI Key LLEGINABGAJHSQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C2CC2)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name 4-bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole reflects its substitution pattern: a bromine atom at position 4, a cyclopropyl group at position 1, and methyl groups at positions 3 and 5. The pyrazole core is aromatic, with two adjacent nitrogen atoms contributing to its electron-deficient nature, which facilitates electrophilic substitution reactions. The cyclopropyl substituent introduces steric hindrance and electronic effects that influence reactivity .

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀BrN₂
Molecular Weight217.11 g/mol
CAS Number1205077-36-6
Purity95%
Hazard StatementsH315, H319, H335

The compound’s purity of 95% indicates its suitability for research applications, though residual impurities may necessitate further purification for sensitive reactions .

Synthesis and Production

Industrial Synthesis Pathways

While detailed synthetic routes for 4-bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole are proprietary, its structure suggests a multi-step process involving cyclopropanation and bromination. A plausible pathway includes:

  • Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition using a dihalocarbene intermediate.

  • Bromination: Electrophilic aromatic substitution at the 4-position using brominating agents like N-bromosuccinimide (NBS).

Industrial production likely employs continuous flow reactors to optimize yield and minimize byproducts. Advanced purification techniques, such as column chromatography or recrystallization, ensure high purity .

Applications in Research and Industry

Pharmaceutical Development

Pyrazole derivatives are pivotal in drug discovery due to their pharmacokinetic properties. The bromine atom in this compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions to generate analogs with potential bioactivity. For example, substituting bromine with amine groups could yield kinase inhibitors or antimicrobial agents .

Agrochemical Innovation

The cyclopropyl group’s rigidity and metabolic stability make this compound valuable in agrochemical design. Derivatives may act as herbicides or fungicides by interfering with plant enzymatic pathways. Its lipophilicity aids in permeating cell membranes, enhancing efficacy .

GHS CategorySpecific Hazard
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Environmental Precautions

Spills must be contained using inert absorbents to prevent environmental contamination. Waste disposal must comply with local regulations, prioritizing incineration or chemical treatment .

Case Studies and Research Findings

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing hydrogen bromide (HBr) and nitrogen oxides (NOₓ). This data informs safe storage conditions, recommending temperatures below 25°C in airtight containers .

Reactivity in Cross-Coupling Reactions

Preliminary studies suggest utility in Suzuki-Miyaura couplings, where the bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids. This reactivity positions the compound as a building block for biaryl structures in medicinal chemistry .

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